molecular formula C21H23ClN2O3S B2970567 Benzyl (2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate CAS No. 1795482-60-8

Benzyl (2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate

Cat. No.: B2970567
CAS No.: 1795482-60-8
M. Wt: 418.94
InChI Key: XZURRHDMQYLEMY-UHFFFAOYSA-N
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Description

“Benzyl (2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate” is a complex organic compound. While there isn’t specific information available for this exact compound, it is a carbamate derivative . Carbamates are organic compounds derived from carbamic acid and are often used in a variety of applications, including as pesticides and pharmaceuticals .

Scientific Research Applications

Nanoparticle Carrier Systems in Agriculture

Carbendazim and tebuconazole, related to benzyl carbamate compounds, have been used in agriculture for controlling fungal diseases. Their incorporation into solid lipid nanoparticles and polymeric nanocapsules offers several benefits, such as improved delivery to the target site, reduced environmental and human toxicity, and altered release profiles. Studies have shown that these nanoparticle systems are highly efficient in associating with the fungicides, leading to decreased fungicide toxicity and modified release profiles (Campos et al., 2015).

Catalyst in Organic Synthesis

Benzyl carbamates are used as intermediates in the synthesis of various organic compounds. For example, benzyl (2,2-diphenyl-4,5-hexadienyl)carbamate has been used in the presence of a gold(I) catalyst to synthesize vinylpyrrolidine derivatives. This demonstrates the utility of benzyl carbamates in facilitating the formation of complex organic structures, such as piperidines and oxygen heterocycles (Zhang et al., 2006).

Enzyme Inhibition for Therapeutic Applications

Benzene-based carbamates, including benzyl carbamates, have been studied for their potential to inhibit acetylcholinesterase and butyrylcholinesterase enzymes. Some compounds in this category have shown strong inhibitory action against these enzymes, making them promising candidates for therapeutic applications in conditions like Alzheimer's disease (Bąk et al., 2019).

Applications in Photovoltaic Cells

Benzyl carbamates have been explored in the field of energy, particularly in the development of polymer solar cells. For instance, benzyl carbamates are used in conjunction with other materials to enhance the efficiency and performance of solar cells. These compounds contribute to the increase in open-circuit voltage and improve charge transfer at the donor/acceptor interface in solar cells (Cheng et al., 2014).

Environmental Presence and Impact

Benzyl carbamates, due to their widespread use in various industries, have been identified in environmental samples such as sediments and sewage sludge. Their detection in the environment raises concerns about their potential impact, especially regarding their estrogenic activity and the resulting ecological implications (Zhang et al., 2011).

Future Directions

The future directions for research on this compound would likely depend on its specific properties and potential applications. For example, if it has biological activity, it could be studied as a potential pharmaceutical . Alternatively, if it has unique chemical reactivity, it could be studied for use in synthetic chemistry .

Properties

IUPAC Name

benzyl N-[2-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3S/c22-18-9-5-4-8-17(18)19-10-11-24(12-13-28-19)20(25)14-23-21(26)27-15-16-6-2-1-3-7-16/h1-9,19H,10-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZURRHDMQYLEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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